

# Unveiling the Kinase Selectivity of Ots964: A Comparative Analysis

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## Compound of Interest

Compound Name: Ots964

Cat. No.: B15608092

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed cross-reactivity profiling of **Ots964**, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK) and Cyclin-Dependent Kinase 11 (CDK11), against a broad panel of human kinases. We present a comparative analysis with other known kinase inhibitors, supported by quantitative data and detailed experimental methodologies, to offer a clear perspective on its selectivity.

**Ots964** has emerged as a significant tool compound and potential therapeutic agent due to its potent inhibition of TOPK and CDK11, kinases implicated in cancer cell proliferation and survival.<sup>[1][2]</sup> This guide delves into the specifics of its kinase inhibition profile, offering a valuable resource for evaluating its suitability for various research and drug development applications.

## Kinase Inhibition Profile of Ots964

**Ots964** demonstrates high affinity for its primary targets, with a reported IC<sub>50</sub> of 28 nM for TOPK and a K<sub>d</sub> of 40 nM for CDK11B.<sup>[3][4]</sup> To assess its selectivity, **Ots964** was profiled against a panel of 412 human kinases. At a concentration of 1 μM, it inhibited only 11 kinases by more than 50%.<sup>[5]</sup> This indicates a high degree of selectivity.

For a clearer understanding of its off-target effects, the half-maximal inhibitory concentrations (IC<sub>50</sub>) for the most significantly inhibited kinases from this screen are presented below.

Kinase	IC50 (nM)	Primary Target(s)
TOPK	28[3]	Cell cycle control, mitosis[6]
CDK11A	10[5]	Transcription, pre-mRNA splicing[7]
TYK2	207[5]	JAK-STAT signaling
PRK1	508[5]	Androgen receptor signaling
CDK9	538[5]	Transcription elongation

Table 1: In Vitro Inhibitory Activity of **Ots964** against Primary and Key Off-Target Kinases. Data compiled from multiple sources as cited.

## Comparative Cross-Reactivity with Alternative Inhibitors

To provide a comprehensive evaluation, the selectivity of **Ots964** is compared with other inhibitors targeting TOPK and CDK11.

### TOPK Inhibitors

Inhibitor	Primary Target IC50 (nM)	Key Off-Targets and Notes
Ots964	TOPK: 28[3]	Potent CDK11 inhibitor (Kd: 40 nM).[4] High selectivity across a broad kinase panel.[5]
OTS514	TOPK: 2.6[8]	A precursor to Ots964, also shows potent anti-myeloma activity.[8] Limited publicly available broad kinase screening data.
HI-TOPK-032	Not specified in nM	Reported as a specific TOPK inhibitor with little effect on ERK1, JNK1, or p38.[9] However, at 5 $\mu$ M, it inhibits MEK1 by 40%.[10]

Table 2: Comparison of **Ots964** with other TOPK inhibitors.

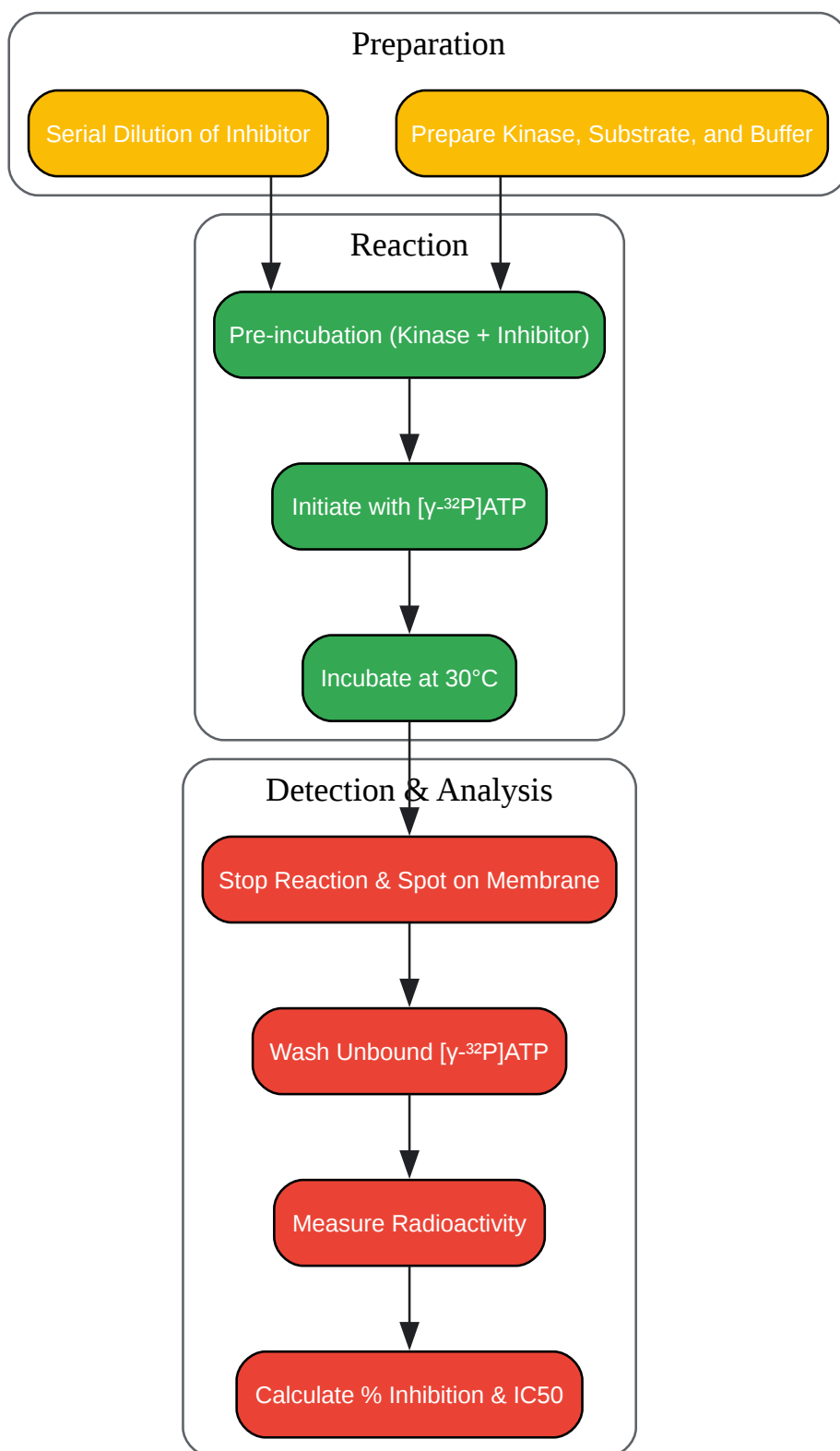
## CDK11 Inhibitors

Inhibitor	Primary Target IC50 (nM)	Key Off-Targets and Notes
Ots964	CDK11A: 10[5]	Potent TOPK inhibitor (IC50: 28 nM).[3]
Flavopiridol	CDK9: 3, CDK1: 30, CDK2: 170, CDK4: 60, CDK6: 100	A broad-spectrum CDK inhibitor.[11] Also inhibits other kinases like GSK-3 $\beta$ (IC50: 280 nM).[11]
ZNL-05-044	CDK11A: 230, CDK11B: 270	Shows significantly improved kinome-wide selectivity over earlier diaminothiazole scaffolds.[3]

Table 3: Comparison of **Ots964** with other CDK11 inhibitors.

## Signaling Pathways

To visualize the biological context of **Ots964**'s primary targets, the following diagrams illustrate the signaling pathways of TOPK and CDK11.



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## References

- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK11 complexes promote pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe OTS964 | Chemical Probes Portal [chemicalprobes.org]
- 6. revvity.com [revvity.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel TOPK inhibitor HI-TOPK-032 effectively suppresses colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity of Ots964: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608092#cross-reactivity-profiling-of-ots964-against-other-kinases]

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